

Physical and chemical properties of Deflazacort Impurity C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deflazacort Impurity C*

Cat. No.: *B15289934*

[Get Quote](#)

In-Depth Technical Guide to Deflazacort Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Deflazacort Impurity C**, a key related substance of the corticosteroid Deflazacort. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Deflazacort.

Introduction

Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressant properties. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. **Deflazacort Impurity C**, identified as (11 β ,16 β)-11,21-bis(acetoxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a potential process-related impurity or degradation product of Deflazacort. A thorough understanding of its physicochemical characteristics is essential for the development of robust analytical methods for its detection and quantification, as well as for assessing its potential biological activity.

Chemical and Physical Properties

Deflazacort Impurity C is a diacetylated analogue of a Deflazacort precursor. Its fundamental properties are summarized in the table below for easy reference and comparison.

Property	Value
IUPAC Name	[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-acetoxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.0 ^{2,9} .0 ^{4,8} .0 ^{13,18}]icosano-6,14,17-trien-8-yl]-2-oxoethyl] acetate
Synonyms	Deflazacort 11 Acetate Analogue; 11-O-Acetyl Deflazacort; (11 β ,16 β)-11,21-Bis(acetoxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
CAS Number	710951-92-1
Molecular Formula	C ₂₇ H ₃₃ NO ₇ [1]
Molecular Weight	483.55 g/mol [1] [2] [3]
Appearance	White to off-white solid [1]
Melting Point	211-214 °C [1]
Boiling Point	598.7 ± 50.0 °C at 760 mmHg (Predicted) [1]
Solubility	Slightly soluble in Chloroform and Methanol [1]

Experimental Protocols

While specific experimental protocols for the synthesis, isolation, and detailed spectral analysis of **Deflazacort Impurity C** are not readily available in published literature, the following sections outline general methodologies that can be adapted for its preparation and characterization based on the synthesis of Deflazacort and the analysis of its impurities.

Synthesis

The formation of **Deflazacort Impurity C** is likely to occur as a byproduct during the final acetylation step in the synthesis of Deflazacort, where the 21-hydroxyl group of a precursor is

acetylated. Over-acetylation or non-selective acetylation could lead to the formation of this diacetylated impurity.

A plausible synthetic route would involve the acetylation of the corresponding 11-hydroxy precursor using an acetylating agent such as acetic anhydride in the presence of a suitable catalyst. Strict control of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, would be crucial to control the formation of this and other impurities.

Isolation and Purification

The isolation of **Deflazacort Impurity C** from a reaction mixture or from the bulk drug substance can be achieved using chromatographic techniques.

Preparative High-Performance Liquid Chromatography (HPLC):

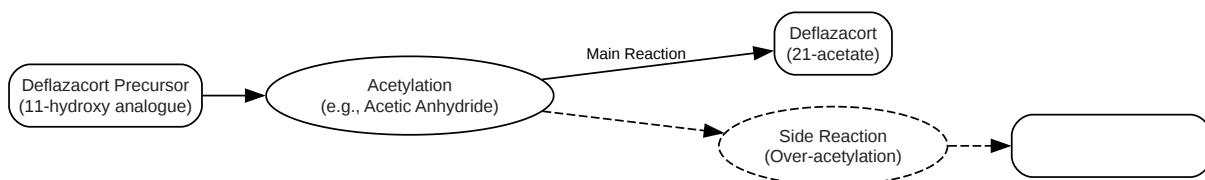
- Column: A reversed-phase C18 column with a suitable particle size and dimensions for preparative scale separation.
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common choice for the separation of steroids and their impurities. The exact composition would need to be optimized to achieve adequate resolution between Deflazacort, Impurity C, and other related substances.
- Detection: UV detection at a wavelength where all compounds of interest exhibit significant absorbance, typically around 244 nm for Deflazacort and its related compounds.
- Procedure:
 - Dissolve the crude mixture containing **Deflazacort Impurity C** in a suitable solvent, such as methanol or acetonitrile.
 - Inject the solution onto the preparative HPLC system.
 - Collect the fractions corresponding to the retention time of **Deflazacort Impurity C**.
 - Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the isolated impurity.

Characterization

Forced Degradation Studies:

To understand the potential formation of **Deflazacort Impurity C** as a degradation product, forced degradation studies can be performed on Deflazacort. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products can then be analyzed by HPLC to identify the presence of Impurity C.

Analytical HPLC Method for Quantification:

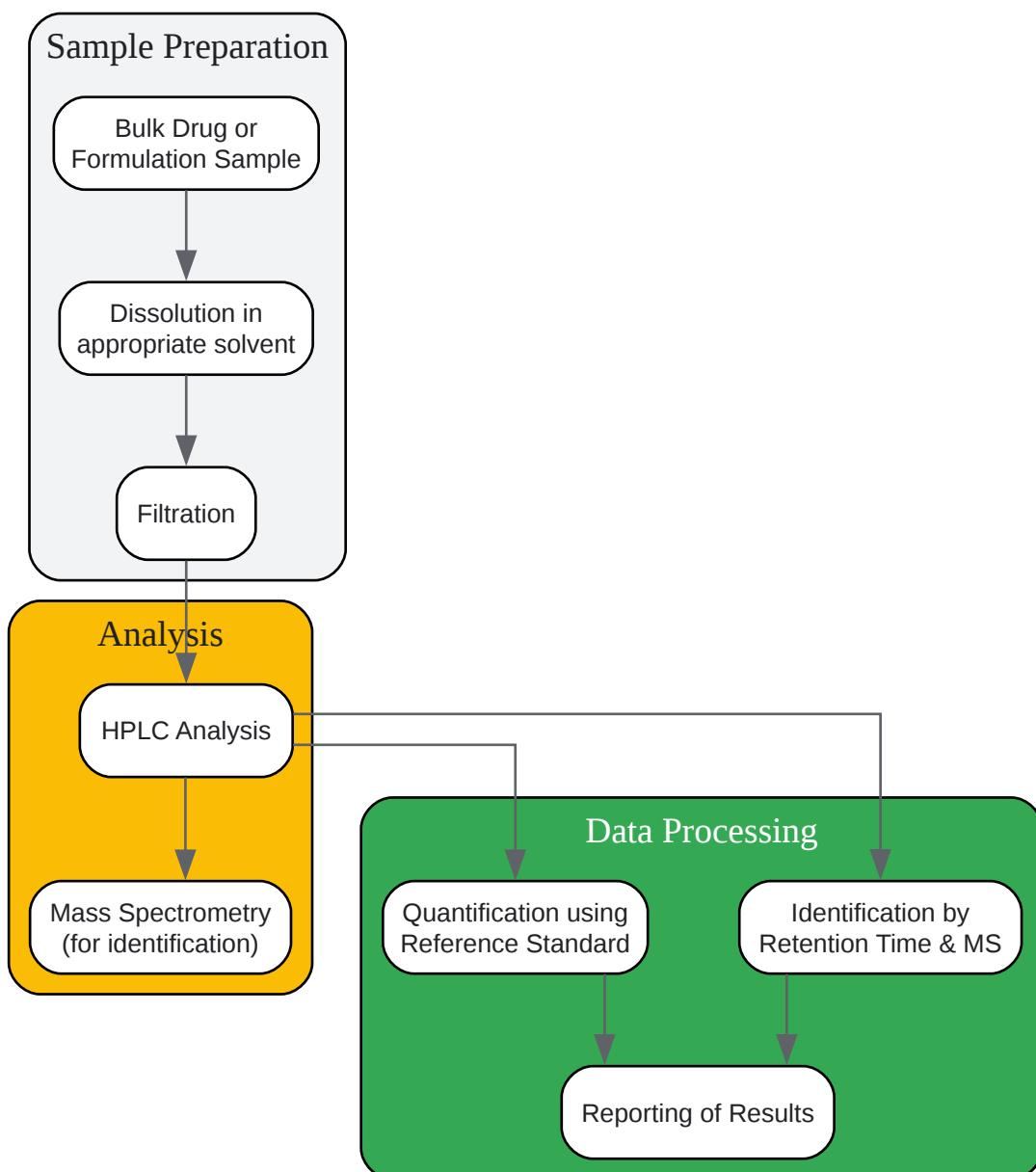

- Column: A reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: Acetonitrile and water in a ratio of approximately 60:40 (v/v) has been reported for the analysis of Deflazacort and its related substances[4][5].
- Flow Rate: 1.0 mL/min.
- Detection: UV at 244 nm[4][5].
- Injection Volume: 20 μ L.
- Temperature: Ambient or controlled at a specific temperature for reproducibility.

Spectral Data

Detailed spectral data (^1H NMR, ^{13}C NMR, and Mass Spectrometry) for **Deflazacort Impurity C** are not widely published. However, this information is typically available from suppliers of the reference standard in the form of a Certificate of Analysis. Researchers requiring this data for structural elucidation and confirmation are advised to procure a certified reference standard of **Deflazacort Impurity C**.

Logical Relationships and Formation Pathway

The formation of **Deflazacort Impurity C** can be logically inferred from the synthetic pathway of Deflazacort. The following diagram illustrates a plausible formation pathway.



[Click to download full resolution via product page](#)

Plausible formation pathway of **Deflazacort Impurity C**.

Experimental Workflow for Identification and Quantification

The following diagram outlines a typical experimental workflow for the identification and quantification of **Deflazacort Impurity C** in a sample.

[Click to download full resolution via product page](#)

Workflow for Impurity C identification and quantification.

Conclusion

This technical guide consolidates the available information on the physical and chemical properties of **Deflazacort Impurity C**. While detailed experimental protocols and spectral data are not extensively published, this guide provides a framework for the synthesis, isolation, and characterization of this impurity based on established analytical principles for related

compounds. For definitive structural confirmation and quantitative analysis, the use of a certified reference standard is strongly recommended. This information is crucial for ensuring the quality, safety, and efficacy of Deflazacort drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Deflazacort Impurity C - SRIRAMCHEM sriramchem.com
- 3. Deflazacort Impurity C - CAS - 710951-92-1 | Axios Research axios-research.com
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Deflazacort Impurity C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15289934#physical-and-chemical-properties-of-deflazacort-impurity-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com